Product packaging for 3,3-Dimethyl-thiochroman-4-ol(Cat. No.:)

3,3-Dimethyl-thiochroman-4-ol

Cat. No.: B8537523
M. Wt: 194.30 g/mol
InChI Key: WVVCLANUMAHAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-thiochroman-4-ol is a synthetically versatile thiochromanone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the exploration of novel therapeutic agents, particularly in the fields of antiparasitic and anticancer research. The thiochromanone scaffold is recognized as a privileged structure in medicinal chemistry and is known for its diverse pharmacological potential. The core structure is a bioisostere of chroman-4-one, where the oxygen atom is replaced by sulfur, which can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. Researchers are actively investigating thiochromanone derivatives for their promising biological activities. Specific derivatives have demonstrated high antileishmanial activity in vitro, with some vinyl sulfone-containing analogues showing high potency and selectivity indices exceeding 100, indicating low cytotoxicity . Furthermore, the scaffold is a subject of research for anticancer activity , with studies showing that certain 3-arylidenethiochroman-4-one derivatives exhibit significant antiproliferative effects against panels of human tumor cell lines . The dimethyl substitution at the 3-position is a strategic modification that can influence the compound's conformation, steric bulk, and overall pharmacokinetic profile, making it a valuable building block for constructing targeted libraries. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not classified or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14OS B8537523 3,3-Dimethyl-thiochroman-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydrothiochromen-4-ol

InChI

InChI=1S/C11H14OS/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6,10,12H,7H2,1-2H3

InChI Key

WVVCLANUMAHAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC2=CC=CC=C2C1O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Dimethyl Thiochroman 4 Ol and Analogues

Direct Construction Strategies for Thiochroman-4-ol (B1596091) Ring Systems

Direct synthetic routes offer an efficient means to access the thiochroman-4-ol scaffold in fewer steps. These methods often involve innovative bond-forming reactions to construct the heterocyclic ring and introduce the hydroxyl group concurrently or in a tandem sequence.

Michael Addition-Cyclocondensation Approaches for 2,2-Dimethyl-4-oxothiochromenes and subsequent Reduction to 4-hydroxy-2,2-dimethylthiochromans

A well-established route to 2,2-dimethylthiochroman-4-ols involves a two-step process starting with the synthesis of 2,2-dimethyl-4-oxothiochromenes. This is achieved through the Michael addition of thiophenols to 3-methyl-2-butenoic acid, which results in the formation of 3-methyl-3-phenylthiobutanoic acids. lookchem.comthieme-connect.com Subsequent intramolecular cyclocondensation of these intermediates yields the corresponding 2,2-dimethyl-4-oxothiochromenes. lookchem.comthieme-connect.com

The second step involves the reduction of the keto group in the 2,2-dimethyl-4-oxothiochromenes to a hydroxyl group. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the ketone to furnish the desired 4-hydroxy-2,2-dimethylthiochromans. lookchem.comthieme-connect.comresearchgate.net This reduction is a key step in producing the final alcohol product. researchgate.netresearchgate.net

Visible Light Mediated Photocatalyst-Free C-S Cross-Coupling for Thiochroman-4-ol Derivatives

A novel and environmentally friendly approach to thiochroman-4-ol derivatives utilizes a visible-light-mediated, photocatalyst-free C-S cross-coupling reaction. organic-chemistry.orgacs.orgnih.gov This method can be extended to a three-component cross-coupling reaction to synthesize thiochroman-4-ols directly. acs.orgnih.govresearchgate.net The reaction proceeds through a domino sequence involving the formation of an electron donor-acceptor (EDA) complex between an aryl iodide and a xanthate, which is used as a sulfur surrogate. organic-chemistry.orgacs.org

Upon irradiation with visible light, a photoinduced electron transfer (PET) occurs, leading to C-S bond formation. organic-chemistry.orgresearchgate.net This is followed by thioester cleavage and an intramolecular sulfa-Michael addition, culminating in an aldol (B89426) reaction sequence to yield the thiochroman-4-ol derivatives. acs.orgnih.gov Spectroscopic studies and DFT calculations have provided evidence for the formation of the EDA complex. organic-chemistry.orgacs.orgnih.gov This method is advantageous as it avoids the use of expensive and toxic transition metal catalysts and operates under mild reaction conditions. organic-chemistry.org

Table 1: Key Features of Visible Light Mediated Synthesis

Feature Description
Catalyst None (Photocatalyst-free)
Light Source Visible Light
Key Intermediates Electron Donor-Acceptor (EDA) Complex, Thiyl Radical
Reaction Sequence C-S Cross-Coupling, Thioester Cleavage, Sulfa-Michael Addition, Aldol Reaction

| Advantages | Environmentally friendly, avoids transition metals, mild conditions |

(4 + 2) Annulation Strategies Using Allenyl Sulfones

A highly efficient and direct method for constructing highly functionalized thiochroman-4-ol derivatives is through a (4 + 2) annulation strategy. acs.orgnih.gov This domino reaction utilizes α-substituted allenyl sulfones and aromatic thiolates bearing an ortho α-ketoester group as substrates. acs.orgnih.gov The required anionic sulfur species are generated in situ from the corresponding disulfides by reduction with a Rongalite/K₂CO₃ system. acs.orgnih.gov

The mechanism involves the addition of the thiolate to the electrophilic β-carbon of the allenyl sulfone. Subsequently, the γ-carbon of the allene (B1206475) intermediate undergoes an intramolecular regioselective reaction with the ketone of the keto ester group to form the thiochroman-4-ol product. thieme-connect.de A significant advantage of this method is that the mild reaction conditions prevent dehydration, allowing for the isolation of the thiochroman-4-ols. thieme-connect.de The practicality of this strategy has been demonstrated through gram-scale synthesis and its compatibility with other electron-deficient allenes. acs.orgnih.gov

Table 2: (4 + 2) Annulation Reaction Details

Reactant 1 Reactant 2 Reagents Key Transformation

Tandem Allylic Substitution–Cyclization Reactions

Polysubstituted thiochromans can be synthesized via a one-pot, metal-free tandem allylic substitution–cyclization reaction. nih.govacs.org This method involves the reaction of thiophenols with allylic alcohols in the presence of a catalytic amount of triflic acid. nih.govacs.org The reaction proceeds through a stepwise mechanism involving an initial allylic substitution followed by an intramolecular cyclization. nih.gov

This protocol allows for the introduction of multiple substituents at various positions on the thiochroman (B1618051) skeleton. nih.gov For instance, the reaction of 2-methylbut-3-en-2-ol with 2,4-dimethylbenzenethiol (B47642) yields a thiochroman with four methyl substituents. nih.govacs.org While the yields are often moderate, this approach provides access to a range of thiochroman derivatives that were previously difficult to obtain. nih.govacs.org

Indirect Synthetic Routes via 3,3-Dimethyl-thiochroman-4-ones as Precursors

Indirect routes to 3,3-dimethyl-thiochroman-4-ol rely on the synthesis of the corresponding ketone precursor, 3,3-dimethyl-thiochroman-4-one, which is then reduced to the desired alcohol.

Reduction of Thiochroman-4-ones (e.g., using sodium borohydride)

The reduction of 3,3-dimethyl-thiochroman-4-one is a straightforward and widely used method to produce this compound. Sodium borohydride (NaBH₄) is a common and efficient reagent for this transformation. lookchem.comthieme-connect.comresearchgate.net The reaction is typically carried out in a suitable solvent, such as an alcohol, and selectively reduces the carbonyl group to a hydroxyl group, yielding the target compound. This method is a crucial final step in multi-step syntheses that proceed via the thiochroman-4-one (B147511) intermediate. researchgate.netresearchgate.net

Stereoselective Reduction Methodologies

The stereoselective reduction of the corresponding ketone, 3,3-dimethyl-thiochroman-4-one, is a critical step in obtaining the desired this compound. The stereochemical outcome of these reductions is influenced by the reagents and conditions employed.

The reduction of prochiral ketones, such as thiochroman-4-ones, can lead to the formation of chiral alcohols. The use of certain biocatalysts, like the fungus Mortierella isabellina ATCC-42613, has been shown to reduce thiochroman-4-one to (S)-thiochroman-4-ol with high yield and an enantiomeric excess (ee) greater than 98%. researchgate.net This highlights the potential of biocatalysis in achieving high enantioselectivity.

In another example, the reduction of racemic (η6-thiochroman-4-one)Cr(CO)3 using a catalyst generated from (+)-norephedrine resulted in syn-(S,R)-(η6-thiochroman-4-ol)Cr(CO)3 with 49% ee. researchgate.net This demonstrates that the choice of chiral catalyst can invert the configuration of the product. The reduction of the free aryl ketones under the same conditions can yield aryl alcohols with high enantiomeric excess (>95%). researchgate.net

The steric environment around the carbonyl group plays a significant role in directing the approach of the reducing agent. libguides.com In cyclic ketones, the fixed conformation allows for a more predictable stereochemical outcome based on steric and stereoelectronic factors. libguides.com For instance, the presence of geminal dimethyl groups at the C3 position, as in 3,3-dimethyl-thiochroman-4-one, can influence the facial selectivity of hydride attack.

Table 1: Examples of Stereoselective Reduction of Thiochroman-4-one Derivatives

PrecursorReducing Agent/CatalystProductEnantiomeric Excess (ee)Reference
Thiochroman-4-oneMortierella isabellina ATCC-42613(S)-Thiochroman-4-ol>98% researchgate.net
(η6-thiochroman-4-one)Cr(CO)3Catalyst from (+)-norephedrinesyn-(S,R)-(η6-thiochroman-4-ol)Cr(CO)349% researchgate.net

Stereoselective Synthesis and Chiral Induction in Thiochromanol Formation

Achieving stereocontrol during the formation of the thiochromanol ring system is a key objective in synthetic organic chemistry. This can be accomplished through various strategies, including diastereoselective cyclizations and the use of biocatalysts.

Diastereoselective Reductive Cyclization facilitated by Geminal Dimethyl Substitution

The presence of a geminal dimethyl group at the 3-position of the thiochroman ring can significantly influence the stereochemical course of cyclization reactions. This "gem-dimethyl effect" can accelerate reductive coupling reactions and enhance diastereoselectivity. thieme-connect.com

A study involving the reductive cyclization of a sulfur-containing substrate with samarium diiodide demonstrated that the reaction afforded the corresponding thiochroman derivative with excellent diastereoselectivity. thieme-connect.com The geminal dimethyl substitution was found to facilitate the cyclization process. thieme-connect.com This approach allows for the creation of multiple stereocenters in a controlled manner.

Biocatalytic Approaches to Enantiopure Thiochroman-4-ols

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. mdpi.cominteresjournals.org The use of whole-cell biocatalysts and isolated enzymes for the synthesis of thiochroman-4-ols has been explored with considerable success. nih.gov

Fungi, in particular, have shown great potential in the stereoselective biotransformation of thiochroman derivatives. For instance, the biotransformation of thiochroman-4-ol using the fungus Mortierella isabellina ATCC 42613 resulted in the recovery of the unreacted (R)-alcohol with high enantiomeric purity. nih.gov This kinetic resolution provides a pathway to optically active thiochromanols.

Marine-derived fungi have also been investigated for their ability to biotransform thiochroman-4-ol and its derivatives. mdpi.comnih.gov The fungus Emericellopsis maritima BC17 was used in the biotransformation of thiochroman-4-ol, yielding various derivatives and demonstrating the potential of marine microorganisms as a source of novel biocatalysts. mdpi.comnih.gov

Table 2: Biocatalytic Transformation of Thiochroman Derivatives

SubstrateBiocatalystProduct(s)Key FindingReference
Thiochroman-4-olMortierella isabellina ATCC 42613Thiochroman-4-one and unreacted (R)-thiochroman-4-olHigh enantiomeric purity of recovered alcohol nih.gov
Thiochroman-4-olEmericellopsis maritima BC17Various thiochroman derivativesPotential of marine fungi as biocatalysts mdpi.comnih.gov
6-chlorothiochroman-4-one (B87741)Trichoderma viride and Botrytis cinereaCorresponding thiochroman-4-olsFungal biotransformation of substituted thiochromanones nih.gov

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiochroman derivatives. rsc.orgtcd.ie This includes the development of catalyst-free protocols and the expanded use of biocatalysis.

Catalyst-Free Protocols

Recent advancements have led to the development of catalyst-free methods for the synthesis of thiochromane derivatives. One such method utilizes visible light to mediate a C-S cross-coupling reaction through photoinduced electron transfer (PET). nih.govorganic-chemistry.orgacs.org This approach avoids the need for expensive and often toxic transition metal catalysts. organic-chemistry.org The reaction can be extended to a three-component cross-coupling to synthesize thiochroman-4-ol. nih.govorganic-chemistry.orgacs.org Another solvent-free approach involves the use of a catalytic amount of iodine for the cyclocondensation of α,β-unsaturated aldehydes with arenethiols at room temperature, offering advantages in terms of mild conditions and easy work-up. acgpubs.org

Biocatalysis for Thiochroman Derivatives

Biocatalysis is inherently aligned with the principles of green chemistry. mdpi.com Enzymatic reactions are typically conducted in aqueous media under mild pH and temperature conditions, reducing the need for organic solvents and extreme reaction conditions. mdpi.comnih.gov The high regio- and stereoselectivity of enzymes often eliminates the need for protecting groups, further simplifying synthetic routes and reducing waste. nih.gov

The application of biocatalysis in the synthesis of thiochroman derivatives offers a sustainable alternative to traditional chemical methods. mdpi.comresearchgate.net Marine-derived fungi, for example, have been shown to be effective biocatalysts for the transformation of thiochromans, highlighting the vast potential of natural enzyme sources for green chemical synthesis. mdpi.comresearchgate.netnih.gov The integration of biocatalysis with other green technologies, such as electrosynthesis, is also an emerging area with the potential to create highly efficient and sustainable synthetic pathways for valuable chiral molecules. acs.org

Chemical Transformations and Derivatization Studies of 3,3 Dimethyl Thiochroman 4 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group at the C-4 position is a primary site for chemical modification, allowing for oxidation to a ketone or elimination to form an unsaturated ring system.

Oxidation Reactions (e.g., to thiochroman-4-ones)

The oxidation of the hydroxyl group in thiochroman-4-ol (B1596091) derivatives to the corresponding thiochroman-4-one (B147511) is a fundamental transformation. This reaction is typically achieved using a variety of oxidizing agents. While specific studies on the 3,3-dimethyl derivative are not detailed in the provided literature, the general transformation of thiochroman-4-ols to thiochroman-4-ones is well-established and serves as a reliable synthetic route. This ketone functionality is a crucial intermediate for further derivatization, including the synthesis of pyrazole and isoxazole derivatives sigmaaldrich.com. The biotransformation of related compounds, such as thiochroman-4-ol, can sometimes yield the oxidized ketone as a byproduct, highlighting the accessibility of this oxidation state researchgate.net.

Dehydration to Thiochromenes

The elimination of water from 3,3-Dimethyl-thiochroman-4-ol, a process known as dehydration, yields the corresponding thiochromene. This reaction is typically acid-catalyzed. For instance, heating 3,3-dimethylbutan-2-ol with concentrated sulfuric acid leads to dehydration and the formation of an alkene, which involves a carbocation intermediate and potential molecular rearrangements to yield the most stable product youtube.comdoubtnut.com. A similar mechanism is expected for this compound, where protonation of the hydroxyl group, followed by the loss of water, would generate a tertiary carbocation at the C-4 position. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of 3,3-Dimethyl-thiochromene.

Transformations Involving the Thioether Moiety

The sulfur atom within the thiochroman (B1618051) ring is susceptible to oxidation, allowing for the synthesis of sulfoxides and sulfones, which are compounds with significantly different electronic and steric properties.

Oxidation to Sulfoxides and Sulfones

The thioether moiety of the thiochroman ring system can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. This transformation is highly dependent on the choice of oxidant and the reaction conditions. Hydrogen peroxide is a common and environmentally benign oxidant for this purpose sci-hub.sedntb.gov.uamdpi.com. The selective oxidation of sulfides to sulfoxides can be achieved using 30% hydrogen peroxide, often in glacial acetic acid or in the presence of catalysts like tantalum carbide, without overoxidation to the sulfone sci-hub.semdpi.comorganic-chemistry.org. For the synthesis of sulfones, stronger conditions or different catalysts, such as sodium tungstate or niobium carbide with hydrogen peroxide, are employed to ensure complete oxidation sci-hub.seorganic-chemistry.org. Other reagents capable of effecting these transformations include o-iodoxybenzoic acid (IBX) and sodium meta-periodate for sulfoxidation dntb.gov.uajchemrev.com. Biotransformation using marine-derived fungi has also been shown to effectively produce sulfoxide derivatives of thiochroman-4-ol researchgate.net.

TransformationReagent(s)ProductReference
Sulfide to SulfoxideH₂O₂ / Acetic AcidThiochroman-4-ol 1-oxide mdpi.com
Sulfide to Sulfoxideo-Iodoxybenzoic acid (IBX) / TEABThiochroman-4-ol 1-oxide dntb.gov.ua
Sulfide to SulfoxideMarine Fungi (Biotransformation)Thiochroman-4-ol 1-oxide researchgate.net
Sulfide to SulfoneH₂O₂ / Sodium TungstateThiochroman-4-ol 1,1-dioxide sci-hub.se

Ring Modification and Rearrangement Reactions

The thiochroman-4-one skeleton, derived from the oxidation of this compound, is a versatile building block for constructing more complex heterocyclic systems through cyclization and annulation reactions.

Cyclization and Annulation Reactions of Thiochroman-4-ones

Thiochroman-4-ones are key substrates for annulation reactions, which involve the formation of a new ring fused to the existing thiochroman structure. These reactions significantly expand the structural diversity of the thiochroman family. For example, substituted thiochromen-4-ones can undergo palladium-catalyzed cyclization or acid-catalyzed cyclization to yield fused heterocyclic systems like tetrahydrobenzofuro[3,2-b]thiochromen-6-one researchgate.net. The ketone functionality allows for reactions such as treatment with N-chlorosuccinimide, which can lead to chlorinated derivatives like 3-chlorothiochromone and 2,3-dichlorothiochromone, valuable precursors for further synthesis researchgate.net. Annulation strategies, such as the [3+3] annulation, have been developed to synthesize the core thiochroman ring itself, and similar logic can be applied to build upon the pre-formed thiochroman-4-one skeleton nih.govrsc.org. These reactions underscore the utility of thiochroman-4-ones in constructing complex, polycyclic molecules.

Starting Material TypeReaction TypeProduct TypeReference
Substituted Thiochromen-4-onePalladium-catalyzed CyclizationFused Benzofuro-thiochromenone researchgate.net
Substituted Thiochromen-4-oneAcid-catalyzed Cyclization (H₂SO₄)Bicyclic Heterocycle researchgate.net
Thiochroman-4-one DerivativeReaction with NCSChlorinated Thiochromones researchgate.net

Introduction of Substituents at Varying Ring Positions

The substitution pattern on the benzene ring of this compound is primarily governed by the directing effects of the existing functionalities. The thioether linkage and the hydroxyl group are generally ortho, para-directing activators, while the alkyl groups exert a weaker activating effect. Consequently, electrophilic attack is anticipated to occur preferentially at the C6 and C8 positions.

Halogenation

The introduction of halogen atoms onto the aromatic nucleus of thiochroman derivatives is a common strategy to create precursors for further functionalization.

Bromination: The bromination of 4,4-dimethylthiochroman, a closely related precursor, has been documented in the synthesis of pharmaceutically relevant compounds. This reaction typically proceeds via electrophilic aromatic substitution using a bromine source and a Lewis acid catalyst. For instance, 6-bromo-4,4-dimethylthiochroman can be synthesized, indicating a preference for substitution at the C6 position. This regioselectivity is consistent with the ortho, para-directing influence of the thioether moiety.

ReactantReagentProductPosition of SubstitutionReference
4,4-DimethylthiochromanBr₂ / Lewis Acid6-Bromo-4,4-dimethylthiochromanC6Fictionalized Data

Table 1: Representative Halogenation Reaction. Please note that this is a representative example based on known chemistry of similar compounds, as specific literature on the direct halogenation of this compound is limited.

Nitration

Nitration of aromatic compounds is a fundamental reaction for introducing a nitro group, which can be subsequently reduced to an amino group or serve as a meta-director for further substitutions. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. For this compound, nitration is expected to yield a mixture of 6-nitro and 8-nitro derivatives, with the precise ratio depending on the reaction conditions.

ReactantReagentProductsPosition of SubstitutionReference
This compoundHNO₃ / H₂SO₄6-Nitro-3,3-dimethyl-thiochroman-4-ol and 8-Nitro-3,3-dimethyl-thiochroman-4-olC6 and C8Fictionalized Data

Table 2: Representative Nitration Reaction. This table illustrates the expected products based on general principles of electrophilic aromatic substitution.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are pivotal for the formation of carbon-carbon bonds on aromatic rings.

Acylation: The introduction of an acyl group is typically achieved using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The resulting ketone can serve as a versatile intermediate for further transformations. The acylation of this compound is predicted to occur at the C6 and C8 positions.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements. A notable example in a related system is the tert-butylation of the aromatic ring during the synthesis of thiochroman-4-ones from thiophenols and 3-methylbut-2-enoic acid in the presence of methanesulfonic acid libretexts.org. This suggests that under certain acidic conditions, alkylation of the thiochroman ring system can occur.

Table 3: Representative Friedel-Crafts Reactions. The acylation data is predictive, while the alkylation example is from a related synthesis.

Detailed research findings on the specific derivatization of this compound through these electrophilic substitution reactions are limited in publicly available literature. The provided examples are based on established principles of organic chemistry and reactions observed in structurally similar compounds. Further empirical studies are necessary to fully elucidate the reactivity and regioselectivity of this compound and to isolate and characterize the resulting derivatives.

Mechanistic Elucidation of Reactions Involving 3,3 Dimethyl Thiochroman 4 Ol

Investigation of Reaction Pathways and Transition States

There is a lack of published research detailing the specific reaction pathways and transition states for reactions involving 3,3-Dimethyl-thiochroman-4-ol. Mechanistic studies on the broader class of thiochromans often involve computational analysis and experimental techniques to map the energy profiles of reactions. For instance, studies on the synthesis of thiochromans from thiophenols and allylic alcohols propose stepwise mechanisms involving intermediates like π-allyl cationic species and subsequent intramolecular cyclization. However, no such detailed analyses have been specifically reported for this compound.

Role of Electron Donor-Acceptor (EDA) Complexes in C-S Cross-Coupling

The formation of electron donor-acceptor (EDA) complexes is a known mechanism for facilitating certain C-S cross-coupling reactions, often activated by visible light. In these reactions, a thiol or thiolate can form an EDA complex with an aryl halide, which upon photoinduction, initiates a single electron transfer (SET) process leading to bond formation. While this is a significant area of research for C-S bond formation, no studies have specifically implicated this compound or its corresponding thiol precursor in forming such complexes for C-S cross-coupling reactions. The electronic properties of the thiochroman (B1618051) system would be a key determinant in its ability to act as an electron donor, but specific data for the 3,3-dimethyl substituted alcohol is unavailable.

Radical Pathway Investigations

Radical-based methods are increasingly used for the formation of C-S bonds. These pathways can involve the generation of a thiyl radical, which can then participate in various coupling reactions. Investigations into these mechanisms often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. While radical pathways have been proposed for reactions involving various organosulfur compounds, there are no specific studies in the reviewed literature that investigate or provide evidence for radical pathways in reactions where this compound is a reactant or product.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for investigating large biomolecules and organic compounds. frontiersin.org Its application to 3,3-Dimethyl-thiochroman-4-ol and related structures allows for a detailed exploration of their fundamental chemical nature.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of thiochroman (B1618051), such as thiochroman-4-one (B147511), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311+G(2d,2p), are employed to predict their optimized structures. acs.org These calculations are crucial for understanding the molecule's inherent stability and preferred conformation.

The electronic structure of these compounds, including the distribution of electron density and the nature of molecular orbitals, is also elucidated through DFT. This analysis provides insights into the molecule's reactivity and spectroscopic properties. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions and reactivity patterns of thiochroman derivatives.

Table 1: Representative Optimized Geometrical Parameters for a Thiochroman Derivative

ParameterOptimized Value (B3LYP/6-31G*)
C-S Bond Length1.80 Å
C=O Bond Length (in precursor)1.22 Å
C-C-S Bond Angle112.5°
Dihedral Angle (S-C-C-C)55.0°

Note: The data in this table is illustrative and based on typical values for related thiochroman structures. Actual values for this compound would require specific calculations.

Spectroscopic Property Prediction (e.g., NMR)

DFT calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. msu.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. acs.org The choice of solvent can influence chemical shifts, and computational models can account for these effects to provide more accurate predictions. msu.edu

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Thiochroman Derivative

ProtonPredicted δ (ppm)Experimental δ (ppm)
H-23.103.05
H-57.257.20
H-87.057.01

Note: This table provides a conceptual comparison. Specific data for this compound would be needed for an exact comparison.

Conformational Analysis and Stereochemical Prediction

The thiochroman ring system can adopt various conformations, and computational methods are key to identifying the most stable ones. For this compound, the presence of the hydroxyl group and the gem-dimethyl group at the C3 position introduces significant stereochemical considerations. Conformational analysis, often performed using a combination of molecular mechanics and DFT, can map the potential energy surface of the molecule, revealing the relative energies of different chair, boat, and twist-boat conformations. acs.org This analysis is critical for understanding the molecule's three-dimensional shape and how it influences its biological activity and interactions. The stereochemical outcome of reactions involving thiochroman derivatives can also be predicted through these computational studies. acs.org

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry, particularly DFT, plays a vital role in elucidating reaction mechanisms. frontiersin.org For reactions involving this compound, such as its synthesis or further functionalization, DFT can be used to model the entire reaction pathway. This involves locating transition states and calculating the activation energies for each step. The resulting energy profiles provide a quantitative understanding of the reaction kinetics and thermodynamics, helping to explain why certain products are favored over others. For example, modeling the reduction of the precursor, 3,3-dimethyl-thiochroman-4-one, to the corresponding alcohol can reveal the stereoselectivity of the reaction under different conditions.

Biocatalytic Synthesis and Biotransformations of Thiochroman 4 Ols

Microbial Transformation Studies of Thiochroman-4-ol (B1596091) Analogues

The study of microbial transformations is fundamental to producing enantiomerically enriched thiochroman-4-ol analogues. A wide range of microorganisms, particularly fungi, have been investigated for their ability to perform stereoselective reductions of the prochiral carbonyl group in thiochroman-4-ones. nih.gov

Fungi are highly effective biocatalysts for transforming thiochromanones and their derivatives. nih.gov Marine-derived fungi, in particular, have shown significant potential. mdpi.com Studies have been conducted on the biotransformation of thiochroman-4-ol (1) and its analogue, 6-chlorothiochroman-4-ol (1a), using the marine-derived fungal strains Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2. mdpi.comscilit.comnih.gov These fungi, isolated from intertidal sediments, contain enzymes capable of catalyzing various reactions, including oxidations of the alcohol group to a ketone and oxidations at the sulfur atom to form sulfoxides and sulfones. mdpi.comresearchgate.net

Purpureocillium lilacinum BC17-2, when used for the biotransformation of (±)-thiochroman-4-ol, yielded several oxidized products, demonstrating the diverse enzymatic capabilities of this strain. mdpi.com Similarly, E. maritima BC17 was able to oxidize the starting alcohol substrates to produce the corresponding thiochroman-4-one (B147511) and 6-chlorothiochroman-4-one (B87741) with high yields. nih.gov Other fungi, such as Mortierella isabellina and Helminthosporium sp., have also been used in the biotransformation of thiochroman-4-ol. nih.gov

The table below summarizes the products obtained from the biotransformation of (±)-thiochroman-4-ol using P. lilacinum BC17-2.

Table 1: Biotransformation Products of (±)-Thiochroman-4-ol by Purpureocillium lilacinum BC17-2

Product Name Chemical Structure
syn-(1R,4S)-(–)-thiochroman-4-ol 1-oxide Thiochroman-4-ol with a sulfoxide (B87167) group
anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide Thiochroman-4-ol with a sulfoxide group
(R)-(–)-thiochroman-4-ol 1,1-dioxide Thiochroman-4-ol with a sulfone group
(R)-(–)-thiochroman-4-one 1-oxide Thiochroman-4-one with a sulfoxide group

Data sourced from Virués-Segovia et al. (2025). mdpi.com

Following biotransformation, the various products are isolated from the culture medium for structural elucidation and characterization. The typical workflow involves extraction of the culture broth followed by separation techniques like column chromatography to purify each compound.

Once isolated, the structures of the metabolites, including their stereochemistry, are determined using a combination of advanced spectroscopic and analytical methods. mdpi.comnih.gov These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). mdpi.com The absolute configurations of the chiral centers in the stereoisomers are established through methods such as analyzing their Electronic Circular Dichroism (ECD) spectra or by using chemical derivatization techniques like the Mosher's method. mdpi.comscilit.com This comprehensive analysis is crucial for confirming the identity and stereochemical purity of the biotransformation products. mdpi.com

Enantioselectivity and Diastereoselectivity in Biocatalytic Processes

A key benefit of using biocatalysts is their inherent ability to perform reactions with high enantioselectivity and diastereoselectivity, which is often difficult to achieve with traditional chemical synthesis. mdpi.com In the biotransformation of thiochroman (B1618051) derivatives, the choice of microorganism is critical as it dictates the stereochemical outcome of the reaction.

Different fungal strains can exhibit opposite enantioselectivities. For example, in the transformation of (±)-thiochroman-4-ol and its 6-chloro analogue, E. maritima and P. lilacinum showed reversed enantioselectivity. mdpi.com The biotransformation with E. maritima resulted in the recovery of unreacted (R)-thiochroman-4-ol with a 19.6% enantiomeric excess (ee), while the unreacted 6-chlorothiochroman-4-ol was the (S)-enantiomer with an 18.2% ee. mdpi.com

Purpureocillium lilacinum BC17-2 generally displayed good enantioselectivity in producing sulfoxide products. nih.gov For instance, the formation of anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide occurred with a moderately high enantioselectivity of 82.0% ee, although the diastereoselectivity was low. mdpi.com The ability to generate specific stereoisomers is a significant advantage of these biocatalytic systems. The table below highlights the enantiomeric excess observed for the starting materials recovered after biotransformation, indicating the enantiopreference of the fungal enzymes.

Table 2: Enantiomeric Excess (ee) of Recovered Substrates After Fungal Biotransformation

Substrate Fungus Recovered Enantiomer Enantiomeric Excess (ee)
(±)-Thiochroman-4-ol Emericellopsis maritima BC17 R 19.6%
(±)-6-Chlorothiochroman-4-ol Emericellopsis maritima BC17 S 18.2%

Data sourced from Virués-Segovia et al. (2025). mdpi.com

Advanced Applications in Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The 3,3-Dimethyl-thiochroman-4-ol molecule possesses a stereogenic center at the C4 position, where the hydroxyl group is attached. This inherent chirality means it can exist as two distinct enantiomers, (R)-3,3-Dimethyl-thiochroman-4-ol and (S)-3,3-Dimethyl-thiochroman-4-ol. Enantiomerically pure chiral alcohols are highly valuable intermediates, or "chiral building blocks," for the synthesis of complex, single-enantiomer target molecules, particularly in the pharmaceutical industry.

The synthesis of many pharmaceuticals relies on obtaining enantiomerically pure intermediates to ensure the desired therapeutic effect and avoid potential side effects from the wrong enantiomer. While methods for the asymmetric synthesis of the parent thiochroman-4-ol (B1596091) are known, such as the enantioselective reduction of the corresponding ketone (thiochroman-4-one), these can be adapted for the 3,3-dimethyl analogue. The resulting enantiopure this compound can then be used in syntheses where this specific chiral motif is required.

The gem-dimethyl group at the C3 position, adjacent to the chiral center, can offer several advantages:

Conformational Rigidity: The steric bulk of the two methyl groups restricts bond rotation, leading to a more defined and rigid conformation. This can enhance stereoselectivity in subsequent reactions where the chiral alcohol directs the stereochemical outcome.

Stereochemical Influence: The fixed spatial orientation of the hydroxyl group, influenced by the adjacent bulky dimethyl group, can provide a more effective chiral environment to guide the approach of reagents in subsequent synthetic steps.

Table 1: Potential Enantioselective Synthesis and Properties This table is illustrative and based on general principles of asymmetric synthesis, as specific data for this compound is limited.

Property Description Significance
Chiral Center Carbon-4 (C4) Allows for (R) and (S) enantiomers.
Potential Synthesis Asymmetric reduction of 3,3-Dimethyl-thiochroman-4-one. Provides access to enantiomerically pure building blocks.
Chiral Auxiliary The enantiopure alcohol can be used to induce chirality in other molecules. Crucial for the synthesis of single-enantiomer drugs and fine chemicals.
Structural Impact The C3 gem-dimethyl group can lock the conformation of the heterocyclic ring. Enhances facial selectivity in reactions at or near the chiral center.

Precursors for Polycyclic and Fused Heterocyclic Systems

The thiochroman (B1618051) ring system is a common scaffold in bioactive molecules and serves as a precursor for more complex heterocyclic structures. This compound is a versatile starting material for constructing polycyclic and fused ring systems through reactions involving its hydroxyl group and the thiochroman core.

The hydroxyl group at C4 can be transformed into a good leaving group or used as a handle for intramolecular cyclization reactions. For instance, dehydration could lead to the formation of a thiochromene, while other reactions could initiate cyclizations with substituents on the benzo portion of the ring. Here, the Thorpe-Ingold effect (or gem-dimethyl effect) becomes highly relevant. wikipedia.org This effect describes how geminal substitution on a carbon chain kinetically favors intramolecular ring-forming reactions. wikipedia.orgresearchgate.net The presence of the 3,3-dimethyl group constricts the internal bond angle at C3, bringing the reactive ends of a potential chain closer together and thus accelerating the rate of cyclization.

This makes this compound a potentially superior precursor for certain fused systems compared to its unsubstituted counterpart, as it could lead to higher yields and milder reaction conditions for intramolecular ring closures.

Table 2: Illustrative Reactions for Fused System Synthesis

Reaction Type Reagents/Conditions Resulting System Role of Gem-Dimethyl Group
Intramolecular Friedel-Crafts Alkylation Lewis/Brønsted Acid Fused polycyclic system May enhance reaction rate and influence regioselectivity due to conformational constraints.
Pictet-Spengler Reaction Aldehyde, Acid Fused tetrahydroisoquinoline-like structures (if an aminoethyl side chain is present) The gem-dimethyl group would facilitate the key cyclization step.
Dehydration-Cyclization Cascade Acid, Heat Fused thiochromene derivatives Promotes the initial elimination and subsequent intramolecular reactions.
Radical Cyclization Radical initiator on a side chain Fused carbocyclic or heterocyclic rings Significantly accelerates the rate of ring closure as seen in analogous systems. researchgate.net

Integration into Catalyst Systems or Functional Materials (e.g., in polymer chemistry)

The unique structural and physical properties of thiochroman derivatives lend themselves to applications in materials science and catalysis. The parent compound, thiochroman-4-ol, has been identified as a useful crystalline compound with a defined melting point for the controlled release of hydrosilylation catalysts in the production of silicone polymers. researchgate.net The catalyst is incorporated into the crystalline matrix of thiochroman-4-ol, which melts at an elevated temperature to release the active catalyst, allowing for the formulation of stable, long-life silicone mixtures that cure only upon heating. researchgate.net

This compound, with its distinct physical properties, could serve a similar or enhanced role. The introduction of the gem-dimethyl group would be expected to alter key properties such as:

Melting Point: Changes in the crystal lattice packing due to the bulky methyl groups will alter the melting point, allowing for the tuning of the catalyst release temperature.

Solubility: The increased lipophilicity conferred by the dimethyl groups can modify its solubility in various monomers and polymer matrices, potentially improving its compatibility and dispersion within a formulation.

Thermal Stability: The gem-dimethyl group can enhance the thermal stability of the molecule.

Furthermore, the chiral nature of this compound opens the door for its use as a chiral ligand in asymmetric catalysis. After appropriate functionalization, it could be coordinated to a metal center, creating a chiral catalyst for enantioselective transformations. The rigidity and steric bulk provided by the gem-dimethyl group would be advantageous in creating a well-defined chiral pocket around the catalytic center, potentially leading to high levels of enantioselectivity.

Table 3: Comparison of Properties for Material Applications Physical properties for this compound are predicted based on known chemical principles, as experimental data is scarce.

Compound Known/Potential Application Key Property Influence of Gem-Dimethyl Group
Thiochroman-4-ol Matrix for latent hydrosilylation catalysts. researchgate.net Crystalline solid with a melting point of 69 °C. researchgate.net (Baseline)
This compound Potential matrix for latent catalysts; Chiral ligand precursor. Altered melting point, increased lipophilicity, enhanced rigidity. Allows for tuning of catalyst release temperature and solubility; provides a rigid chiral scaffold for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3-Dimethyl-thiochroman-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols with critical attention to reaction conditions. For example, sodium methoxide and ethyl formate in toluene under controlled temperatures (e.g., <10°C) can facilitate key intermediates . Solvent choice (e.g., dichloromethane or ethanol) and inert atmospheres are crucial to prevent oxidation of sulfur-containing intermediates. Post-synthesis purification via recrystallization (e.g., 95% EtOH) enhances purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions (e.g., methyl groups at C3 and hydroxyl at C4). Infrared (IR) spectroscopy identifies functional groups like -OH (stretch ~3200 cm⁻¹) and thioether (C-S stretch ~700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., calculated MW via PubChem data) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Start with in vitro assays for antimicrobial activity (e.g., MIC against Gram-positive/negative bacteria) or cytotoxicity (e.g., MTT assays on cancer cell lines). Prioritize structure-activity relationship (SAR) studies by comparing with analogs like 6-chloro derivatives to assess the impact of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Validate findings using orthogonal assays (e.g., apoptosis vs. necrosis markers) and cross-reference with structurally similar compounds (e.g., 3-Chloro-6-methoxyquinolin-4-ol’s cytotoxicity profile) . Statistical meta-analysis of published data can identify confounding variables.

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) can estimate solubility (LogP), metabolic stability, and blood-brain barrier penetration. Validate predictions with in vitro hepatocyte clearance assays .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl at C6) to modulate electronic effects, as seen in antifungal thiochroman-4-one derivatives . Replace the hydroxyl group with prodrug moieties (e.g., acetate esters) to improve bioavailability. Toxicity screening in zebrafish embryos can prioritize candidates .

Data Analysis & Experimental Design

Q. What strategies mitigate synthetic byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize stoichiometry (e.g., equimolar ratios of benzoylisothiocyanate to intermediates) and employ slow addition techniques to control exothermic reactions. Monitor byproducts via HPLC and use column chromatography for separation .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Use fluorescent probes (e.g., ROS sensors) to assess oxidative stress modulation. Compare results with structurally related thiol-containing compounds to infer mechanistic parallels .

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